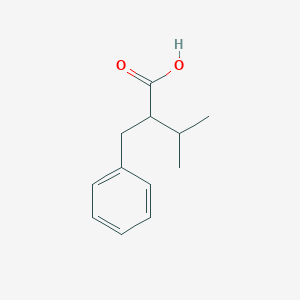

2-Benzyl-3-methylbutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)11(12(13)14)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRLUXYRQIHROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-11-7 | |

| Record name | 2-benzyl-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzyl 3 Methylbutanoic Acid and Its Stereoisomers

Chiral Synthesis Approaches

Chiral synthesis is paramount for obtaining specific stereoisomers of 2-benzyl-3-methylbutanoic acid. The primary methods focus on creating the chiral center at the α-carbon with high levels of stereocontrol.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation involves the stereoselective addition of hydrogen across a double bond in a prochiral precursor, such as 2-benzyl-3-methyl-2-butenoic acid. This is typically achieved using transition metal catalysts coordinated to chiral ligands.

Homogeneous catalysis using rhodium (Rh) and ruthenium (Ru) complexes with chiral phosphine (B1218219) ligands is a powerful tool for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. While direct studies on the specific precursor to this compound are not extensively detailed in the literature, the principles are well-established for analogous structures. Catalysts such as those based on BINAP-Ru(II) and BisP*-Rh are known to effectively hydrogenate α-substituted acrylic esters and related compounds with high enantioselectivity.

The mechanism for Ru(II)-catalyzed hydrogenations often involves a monohydride-unsaturate pathway where the substrate coordinates to a metal-hydride species. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral ligand during the migratory insertion step. For Rh(I) catalysts, a dihydride mechanism is more common. The choice of ligand, solvent, and reaction conditions is crucial for achieving high turnover rates and enantiomeric excess (ee).

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| t-Bu-BisP*-Rh | α-Benzoyloxyethenephosphonates | Up to 99% | |

| t-Bu-MiniPHOS-Rh | α-Benzoyloxyethenephosphonates | Up to 99% | |

| BINAP-Ru(II) | α-(Acylamino)acrylic esters | >90% | |

| (R,R)-Teth-TsDPEN-Ru(II) | α-Alkyl-β-ketoaldehydes | >99% |

Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Ene-reductases (EREDs), belonging to the 'Old Yellow Enzyme' family of flavoproteins, are particularly effective for the asymmetric reduction of activated carbon-carbon double bonds. These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to the β-carbon of an α,β-unsaturated substrate, followed by protonation at the α-carbon, establishing a chiral center.

The application of EREDs to α,β-unsaturated carboxylic acids can be challenging, as these are sometimes considered 'borderline' substrates. However, whole-cell systems, such as those using E. coli, have demonstrated the ability to reduce α,β-unsaturated carboxylic acids to their corresponding saturated alcohols, implying an initial C=C bond reduction step. This suggests that endogenous reductases within the host organism can act on the unsaturated acid or an aldehyde intermediate. The stereoselectivity of these enzymatic reductions is typically very high, often yielding products with excellent enantiomeric purity.

| Enzyme/System | Substrate Class | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Ene-Reductases (EREDs) | α,β-Unsaturated compounds | Asymmetric reduction of C=C bonds | High stereoselectivity | |

| Carboxylic Acid Reductase (CAR) in E. coli | α,β-Unsaturated carboxylic acids | Reduction to saturated primary alcohols | Multi-step hydrogenation via endogenous enzymes | |

| Old Yellow Enzyme 1 (OYE1) | β-Nitroacrylates | Stereoselective reduction to β-nitro carboxylic acid esters | Synthesis of optically active β²-amino acids |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is highly reliable for the asymmetric α-alkylation of carboxylic acid derivatives.

Evans oxazolidinones are among the most effective and widely used chiral auxiliaries. In this approach, the racemic this compound is not the starting point; rather, an achiral precursor is modified. For the synthesis of the target compound, isovaleric acid would first be converted to an N-acyl oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a rigid (Z)-enolate, which is chelated to the lithium ion. The bulky substituent on the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate. Subsequent alkylation with benzyl bromide occurs from the less sterically hindered face, leading to the formation of the new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved, typically via hydrolysis (e.g., with lithium hydroxide (B78521) and hydrogen peroxide), to yield the desired enantiomerically enriched this compound.

A study by Rachel Green at the University of Bath described the development of a polymer-supported Evans oxazolidinone for asymmetric synthesis, which allows for easier purification and recycling of the auxiliary. The research also details a method for synthesizing the racemic version of this compound by treating isovaleric acid with LDA and benzyl bromide.

| Step | Reagents | Purpose | Reference |

|---|---|---|---|

| Acylation | Isovaleryl chloride, (S)-4-Benzyl-2-oxazolidinone, n-BuLi | Attachment of the prochiral substrate to the auxiliary | |

| Enolate Formation | LDA or NaHMDS | Generation of a conformationally rigid (Z)-enolate | |

| Diastereoselective Alkylation | Benzyl bromide | Stereocontrolled formation of the α-carbon stereocenter | |

| Auxiliary Cleavage | LiOH, H₂O₂ | Release of the chiral carboxylic acid and recovery of the auxiliary |

Beyond oxazolidinones, other chiral auxiliaries have proven effective for the asymmetric alkylation of carboxylic acids. These include derivatives of amino alcohols and other cyclic structures.

Pseudoephedrine: This readily available and inexpensive amino alcohol serves as an excellent chiral auxiliary. When used to form a tertiary amide with isovaleric acid, its enolate undergoes highly diastereoselective alkylation with benzyl bromide. The chelation between the lithium cation, the enolate oxygen, and the oxygen of the auxiliary's hydroxyl group creates a rigid structure that directs the electrophile to the opposite face. The auxiliary can be removed under acidic or basic conditions to furnish the chiral carboxylic acid in high yield and enantiomeric purity.

Camphorsultam: Oppolzer's camphorsultam is another effective cyclic auxiliary. N-acyl derivatives of camphorsultam form enolates that undergo highly stereoselective alkylations. The rigid, bicyclic structure of the camphor (B46023) backbone provides excellent steric shielding, leading to high levels of diastereoselectivity.

1,3-Thiazolidin-2-ones: As sulfur analogs of Evans' oxazolidinones, these auxiliaries are also used for stereoselective synthesis, including aldol (B89426) reactions, and can be applied to alkylation reactions. Their synthesis and application follow similar principles, relying on steric hindrance to control the approach of an electrophile to an N-acyl enolate.

| Auxiliary | Key Features | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| Pseudoephedrine | Inexpensive, available in both enantiomeric forms, forms crystalline amides. | High (often >98:2 dr) | |

| Camphorsultam | Highly crystalline derivatives, excellent steric control due to rigid bicyclic structure. | Very high | |

| 1,3-Thiazolidin-2-ones | Sulfur analogs of Evans auxiliaries, effective in stereoselective synthesis. | Good to excellent |

Kinetic Resolution Techniques

Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the differential reaction rates of its enantiomers with a chiral catalyst or reagent. This results in the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

Lipase-Catalyzed Ester Hydrolysis

Enzymatic kinetic resolution (EKR) using lipases is a widely employed method for obtaining enantiomerically enriched compounds. In the context of this compound, this technique would be applied to a racemic ester derivative of the acid. Lipases, acting as chiral catalysts, selectively hydrolyze one enantiomer of the ester at a much higher rate than the other.

The general process involves the transesterification or hydrolysis of a racemic ester. For instance, a racemic methyl or ethyl ester of this compound could be subjected to hydrolysis catalyzed by a lipase (B570770). This would yield an enantioenriched carboxylic acid (from the faster-reacting ester enantiomer) and the unreacted, enantioenriched ester of the opposite configuration. The efficiency of this separation is quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity. d-nb.info

Several factors can be optimized to enhance the efficiency and selectivity of the resolution, including the choice of lipase, the acyl donor in transesterification, the solvent, and the reaction temperature. scielo.brchemrxiv.org Lipases such as those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens are commonly used. d-nb.infonih.gov The choice of solvent can significantly affect reaction rates and enantioselectivity. nih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Various Substrates Note: This table illustrates the general applicability of the technique; specific data for this compound esters is not available.

| Enzyme | Substrate Type | Acyl Donor/Reaction | Solvent | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|---|

| P. cepacia lipase (PCL) | Aromatic Morita-Baylis-Hillman Acetate (B1210297) | Hydrolysis | Phosphate Buffer/Toluene | 92% (product) | ~50% | d-nb.info |

| Novozyme 435 (CAL-B) | Aromatic Morita-Baylis-Hillman Acetate | Hydrolysis | Phosphate Buffer/Toluene | 98% (product) | ~50% | d-nb.info |

| Lipase A from Candida antarctica (CAL-A) | Tertiary Benzyl Bicyclic Alcohol | Vinyl Butyrate | Heptane | 96-99% (ester product) | 44-45% | scielo.br |

| Lipase PS (from Pseudomonas cepacia) | cis/trans-2-Substituted Cycloalkanols | Vinyl Acetate | Diisopropyl Ether | High (E > 200) | Not specified | nih.gov |

Asymmetric Grignard Additions (for related α-amino acids with chiral centers)

Asymmetric Grignard additions represent a fundamental C-C bond-forming reaction capable of creating chiral centers with high stereocontrol. While not directly applied to this compound in the reviewed literature, the principles are relevant for the synthesis of structurally related chiral molecules, such as α-amino acids. In these syntheses, a chiral auxiliary or catalyst directs the nucleophilic attack of the Grignard reagent onto an electrophilic center, typically a carbonyl or imino group, resulting in a diastereomerically or enantiomerically enriched product. unirioja.es

One strategy involves the reaction of a Grignard reagent with a chiral aldehyde containing a pre-existing stereocenter that biases the direction of nucleophilic attack. For example, the addition of phenylmagnesium bromide to chiral N-Boc-N,O-isopropylidene-α-methylserinals has been shown to proceed with high diastereoselectivity, allowing for the synthesis of specific stereoisomers of α-methyl-β-phenylserine. unirioja.es Similarly, the Grignard reaction of isopropenyl magnesium bromide with an α-amidoketone derived from an amino acid can afford a tertiary alcohol with excellent facial selectivity. mdpi.com

Another approach utilizes a chiral ligand to control the stereochemical outcome in a catalytic manner. This has been successfully applied in the three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate to produce α-allyl-α-aryl α-amino acids with good enantioselectivity. nih.gov

Table 2: Examples of Diastereoselective and Asymmetric Grignard Additions

| Substrate | Grignard Reagent | Chiral Control | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| (S)-α-Methylserinal | Phenylmagnesium Bromide | Substrate Control | α-Methyl-β-phenylserine derivative | High diastereoselectivity | unirioja.es |

| α-Iminoester | Alkyl Grignard Reagents | Chiral Bisphosphine Ligand (DIFLUORPHOS) | α-Allyl-α-aryl α-amino acid | 88% ee | nih.gov |

| α-Amidoketone | Isopropenyl Magnesium Bromide | Substrate Control | Tertiary Alcohol | Excellent facial selectivity | mdpi.com |

Enantioconvergent Cross-Coupling Reactions

Enantioconvergent cross-coupling has emerged as a state-of-the-art method for synthesizing enantioenriched molecules from racemic starting materials. acs.org In these reactions, a chiral transition-metal catalyst, often based on nickel or cobalt, couples a racemic mixture of alkyl electrophiles with a nucleophilic partner, producing a single enantiomer of the product in high yield and enantiomeric excess. nih.govnih.gov The catalyst effectively intercepts intermediates derived from both enantiomers of the starting material and guides them through a stereodetermining step to form the desired product. nih.gov

This methodology is particularly powerful for the synthesis of chiral carboxylic acids and their derivatives. researchgate.net For instance, a chiral nickel/bis(oxazoline) catalyst can achieve the enantioconvergent coupling of racemic α-haloamides with various olefins. nih.gov The resulting products can then be converted to enantioenriched carboxylic acids. nih.gov Similarly, cobalt-bis(oxazoline) systems have been used for the enantioconvergent Kumada reaction of α-bromo esters with Grignard reagents to afford highly enantioenriched α-alkyl-β,γ-unsaturated esters. acs.orgnih.gov

The key advantage of this approach is its ability to transform an entire racemic mixture into a single desired enantiomer, theoretically allowing for a 100% yield, unlike kinetic resolutions which have a maximum yield of 50% for a single enantiomer.

Table 3: Examples of Enantioconvergent Cross-Coupling Reactions

| Racemic Electrophile | Nucleophile | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| α-Bromo Ester | Aryl Grignard Reagent | Cobalt-bis(oxazoline) | α-Aryl Ester | 92% | 96% | nih.gov |

| α-Bromo Amide | Olefin | Chiral Nickel/bis(oxazoline) | Alkyl-Alkyl Coupled Amide | Good | Generally high | nih.gov |

| α-Chloro Imidazol-2-yl Ketone | N-Aryl Glycine | Photoredox/Rhodium | C(sp3)–C(sp3) Coupled Product | Modest to good | Up to 88% | nih.gov |

Classical and Non-Asymmetric Synthetic Routes

These methods are designed to produce the target molecule without controlling its stereochemistry, resulting in a racemic mixture. They are often characterized by their reliability, scalability, and use of readily available starting materials.

Carboxylation of Grignard Reagents

The carboxylation of a Grignard reagent is a classic and effective method for synthesizing carboxylic acids. libretexts.orglibretexts.org This process involves two main steps. First, an organohalide is treated with magnesium metal in an anhydrous ether solvent to form a highly nucleophilic Grignard reagent (organomagnesium halide). quora.com For the synthesis of this compound, a suitable precursor would be 1-bromo-1-benzyl-2-methylpropane.

In the second step, the prepared Grignard reagent is reacted with an electrophilic source of carbon dioxide, typically solid CO₂ (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the CO₂, forming a halomagnesium carboxylate salt. libretexts.orglibretexts.org Subsequent workup with a strong aqueous acid (e.g., HCl or H₂SO₄) protonates the carboxylate salt to yield the final carboxylic acid. libretexts.orglibretexts.org A significant advantage of this method is that it increases the carbon chain length by one carbon atom. libretexts.org

Hydrolysis of Nitrile Intermediates

The synthesis of carboxylic acids via the hydrolysis of nitriles is another fundamental and widely used transformation. libretexts.orgchemistrysteps.com This two-step sequence begins with the synthesis of a nitrile, typically through the nucleophilic substitution of an alkyl halide with a cyanide salt (e.g., NaCN, KCN). study.com This Sₙ2 reaction replaces the halide with a cyano group, thereby extending the carbon chain by one carbon. study.com

The resulting nitrile intermediate is then hydrolyzed to the carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid Hydrolysis : The nitrile is heated under reflux with an aqueous acid like dilute HCl or H₂SO₄. The carbon-nitrogen triple bond is hydrolyzed, ultimately forming a carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Alkaline Hydrolysis : The nitrile is heated with an aqueous base such as sodium hydroxide. This initially produces a carboxylate salt and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

For the synthesis of this compound, the process would start with 1-bromo-1-benzyl-2-methylpropane, which would be converted to 3-benzyl-4-methylpentanenitrile, followed by hydrolysis.

Oxidation of Precursor Alcohols or Aldehydes (for related compounds)

The synthesis of carboxylic acids through the oxidation of primary alcohols or aldehydes is a fundamental transformation in organic chemistry. This method can be applied to produce this compound from its corresponding precursor alcohol, 2-benzyl-3-methylbutan-1-ol, or aldehyde, 2-benzyl-3-methylbutanal nih.gov. The oxidation typically proceeds in one or two steps.

Direct conversion of a primary alcohol to a carboxylic acid requires a strong oxidizing agent. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are commonly employed for this purpose learncbse.inbyjus.com. For instance, benzyl alcohol can be effectively oxidized to benzoic acid using these strong oxidants learncbse.inbyjus.com.

Alternatively, a two-step process can be used, which involves the initial oxidation of the primary alcohol to an aldehyde, followed by further oxidation to the carboxylic acid. This approach allows for the isolation of the intermediate aldehyde if desired. The selective oxidation of a primary alcohol to an aldehyde can be achieved using milder reagents like Pyridinium chlorochromate (PCC) byjus.com. The resulting aldehyde can then be converted to the carboxylic acid using various oxidizing agents, including Tollens' reagent or potassium permanganate. The oxidation of benzyl alcohols to their corresponding aldehydes is a well-documented process researchgate.netfrontiersin.org.

Table 1: Common Oxidizing Agents for Alcohol to Carboxylic Acid Conversion

| Reagent | Typical Conditions | Target Transformation |

| Potassium Permanganate (KMnO₄) | Acidic, basic, or neutral solution | Primary Alcohol → Carboxylic Acid |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution (e.g., H₂SO₄) | Primary Alcohol → Carboxylic Acid |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Primary Alcohol → Aldehyde |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous, mild base | Aldehyde → Carboxylic Acid |

Cyclodialkylation of Malonic Acid Derivatives (for related cyclopropyl (B3062369) amino acids)

While not a direct method for the synthesis of this compound, the alkylation of malonic acid derivatives is a powerful and versatile strategy for creating substituted carboxylic acids, including structurally related amino acids researchgate.netnih.govrsc.org. This methodology is particularly noted for its application in the synthesis of complex structures such as cyclopropyl amino acids.

The core of this method is the malonic ester synthesis, which begins with the deprotonation of a malonic acid diester, such as diethyl malonate, using a base like sodium ethoxide masterorganicchemistry.com. The resulting enolate is a potent nucleophile that can react with an alkyl halide in an Sₙ2 reaction to form an alkylated malonic ester masterorganicchemistry.com. This process can be repeated with a different alkyl halide to introduce a second, distinct alkyl group.

Following alkylation, the diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid. Upon heating, this substituted malonic acid readily undergoes decarboxylation (loss of CO₂) to yield the final substituted carboxylic acid masterorganicchemistry.com. This synthetic sequence provides a reliable route to carboxylic acids with diverse and complex substitution patterns at the alpha-carbon.

Acylation/Condensation Reactions

Acylation and condensation reactions are cornerstone strategies for carbon-carbon bond formation in the synthesis of complex molecules like this compound.

Acylation Reactions: Friedel-Crafts acylation is a classic example where an acyl group is added to an aromatic ring. The reaction typically involves an acyl halide or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) masterorganicchemistry.com. The Lewis acid activates the acyl halide, leading to the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the aromatic ring, and subsequent deprotonation restores aromaticity, yielding an aryl ketone masterorganicchemistry.com. While this reaction acylates an aromatic ring, related principles can be applied to generate ketone precursors that can be further modified to produce the target carboxylic acid structure.

Condensation Reactions: Condensation reactions build larger molecules from smaller units. The acetoacetic ester synthesis, a close relative of the malonic ester synthesis, is a prime example used to create ketones and, through further modification, carboxylic acids. For instance, a general synthesis for a related compound, 2-methylbutanoic acid, can be achieved by refluxing methyl ethyl acetoacetic ester with a strong base like potassium hydroxide, followed by acidification prepchem.comresearchgate.net. This process involves the hydrolysis of the ester and subsequent decarboxylation of the intermediate β-keto acid. By selecting appropriately substituted acetoacetic esters, this method can be adapted to synthesize a wide range of carboxylic acids.

Table 2: General Steps in Malonic Ester Synthesis for a Disubstituted Acetic Acid

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Deprotonation | Diethyl malonate, Sodium ethoxide | Enolate of diethyl malonate |

| 2 | First Alkylation | Alkyl Halide (R¹-X) | Diethyl alkylmalonate |

| 3 | Second Alkylation | Sodium ethoxide, Alkyl Halide (R²-X) | Diethyl dialkylmalonate |

| 4 | Hydrolysis & Decarboxylation | Aqueous Acid (e.g., HCl), Heat | Disubstituted acetic acid |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances mdpi.comnih.gov. These approaches are increasingly important in the synthesis of fine chemicals like this compound.

Solvent-Free or Environmentally Benign Solvent Systems

A key tenet of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. One approach is to perform reactions under solvent-free conditions, for example by grinding solid reactants together, sometimes with microwave assistance mdpi.comwjpmr.com. This can lead to higher efficiency, shorter reaction times, and a significant reduction in waste.

When a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance mdpi.com. Although the low solubility of many organic compounds in water can be a challenge, techniques such as the use of co-solvents or phase-transfer catalysts can overcome this limitation. Other green solvents include supercritical fluids (like CO₂) and bio-based solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) researchgate.net.

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. The development of advanced catalysts is crucial for the sustainable production of carboxylic acids. csic.espatsnap.com Modern research focuses on heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). researchgate.net A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows the catalyst to be recycled and reused. researchgate.net

For carboxylic acid production, research is exploring various catalytic systems, including:

Supported Metal Nanoparticles: These catalysts can facilitate challenging hydrogenation or oxidation reactions under milder conditions. researchgate.net

Biocatalysts: Enzymes can offer high selectivity and operate under mild, aqueous conditions, reducing the need for harsh reagents and protecting groups.

Homogeneous Recyclable Catalysts: These catalysts are soluble in the reaction medium but can be recovered and reused, combining the high activity of homogeneous catalysts with the practical benefits of heterogeneous ones. researchgate.net

The development of such catalytic systems is a step toward creating more economically and environmentally sustainable routes for the production of carboxylic acids from renewable resources. csic.esrsc.org

Table 3: Green Chemistry Strategies in Chemical Synthesis

| Strategy | Description | Examples |

| Alternative Solvents | Replacing hazardous organic solvents with safer alternatives. | Water, Supercritical CO₂, Polyethylene Glycol (PEG) |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Grinding, Microwave-assisted solid-state reactions |

| Recyclable Catalysts | Using catalysts that can be easily recovered and reused. | Heterogeneous catalysts, Supported nanoparticles |

| Atom Economy | Designing reactions to maximize the incorporation of all reactant atoms into the final product. | Addition reactions, Condensation reactions with minimal byproducts |

Reaction Chemistry and Derivatization of 2 Benzyl 3 Methylbutanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxyl group (-COOH) is the most reactive site for many transformations, serving as a gateway to numerous derivatives such as esters, amides, acid chlorides, and alcohols.

Esterification: The conversion of 2-benzyl-3-methylbutanoic acid to its corresponding esters can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukathabascau.ca The reaction is reversible and is often driven to completion by using an excess of the alcohol or by removing water as it is formed. athabascau.camit.edu For example, reacting this compound with ethanol (B145695) under acidic conditions would yield ethyl 2-benzyl-3-methylbutanoate.

Alternative methods for forming benzyl (B1604629) esters involve reacting a carboxylic acid with benzyl chloride, often catalyzed by a quaternary ammonium (B1175870) salt, or using specialized reagents like 2-benzyloxy-1-methylpyridinium triflate for mild, neutral benzylation. google.combeilstein-journals.org

Amidation: Amides of this compound are typically synthesized by first activating the carboxylic acid. rsc.org A common two-step process involves converting the acid into its more reactive acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding N-substituted amide. rsc.org

A more direct, one-pot synthesis can also be employed. This involves treating a mixture of this compound and an amine with a dehydrating agent or a coupling reagent. A well-established method uses thionyl chloride (SOCl₂) to activate the carboxylic acid in situ, which then reacts with the amine to produce the amide in high yield. rsc.org This approach is efficient for a wide range of amines, including those that are sterically hindered. rsc.org

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reactants | Reagents/Catalyst | Product |

|---|---|---|---|

| Fischer Esterification | This compound, Alcohol (e.g., Ethanol) | Concentrated H₂SO₄ or HCl (gas) | Ethyl 2-benzyl-3-methylbutanoate |

Formation of Acid Chlorides and Anhydrides

Acid Chlorides: 2-Benzyl-3-methylbutanoyl chloride, a highly reactive and useful synthetic intermediate, can be prepared by treating this compound with a variety of chlorinating agents. libretexts.org The most common and effective reagents for this transformation are thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). libretexts.org

The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride. libretexts.orglibretexts.org The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org The reaction can be accelerated by the addition of a catalyst such as pyridine (B92270). rsc.org

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent. A more common approach to synthesizing both symmetrical and mixed anhydrides involves the reaction of an acid chloride (e.g., 2-benzyl-3-methylbutanoyl chloride) with a carboxylate salt.

Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-benzyl-3-methylbutan-1-ol. This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.org A related reaction shows the reduction of a keto group at the beta position using sodium dithionite, indicating the feasibility of reductions within similar molecular frameworks. jocpr.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde (2-benzyl-3-methylbutanal) is more challenging because aldehydes are more easily reduced than the starting carboxylic acid. nih.gov Therefore, over-reduction to the primary alcohol is a common side reaction. This conversion typically requires the use of specialized, less reactive hydride reagents or a multi-step process. One strategy involves first converting the carboxylic acid to a derivative like an acid chloride or an ester, which can then be reduced to the aldehyde using specific reagents such as lithium tri-tert-butoxyaluminum hydride.

Table 2: Common Reagents for Functional Group Transformations

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Acid Chloride Formation | SOCl₂, PCl₅, PCl₃ | Acid Chloride (-COCl) |

| Reduction to Alcohol | LiAlH₄ | Primary Alcohol (-CH₂OH) |

Reactivity at the α-Carbon and Benzyl Moiety

Beyond the carboxyl group, the α-carbon and the benzyl ring offer further opportunities for derivatization through various substitution reactions.

The α-carbon of this compound is a stereocenter and is activated by the adjacent electron-withdrawing carbonyl group. This activation facilitates the removal of the α-hydrogen under basic conditions to form a resonance-stabilized enolate anion. libretexts.org This enolate is a potent nucleophile and can react with a variety of electrophiles, primarily in alkylation reactions. For instance, treatment with a base followed by an alkyl halide (e.g., methyl iodide) would introduce a second alkyl group at the α-position. libretexts.org

However, any reaction involving the formation of an enol or enolate intermediate at the α-carbon will lead to the loss of stereochemical integrity. libretexts.org Because the planar enol or enolate can be protonated or attacked by an electrophile from either face, if the starting material was a single enantiomer, the product would be a racemic mixture. libretexts.org

The phenyl group of the benzyl moiety is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The alkyl group attached to the ring (the -CH₂- group) is an activating, ortho-, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (C2 and C6) and para (C4) to the point of attachment.

Halogenation: The benzene (B151609) ring can be chlorinated or brominated by treating this compound with Cl₂ or Br₂ in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the halogen molecule, making it a much stronger electrophile. masterorganicchemistry.com

Nitration: Nitration of the benzyl group can be achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring to introduce a nitro (-NO₂) group, yielding a mixture of ortho- and para-nitro isomers. masterorganicchemistry.comgoogle.com

Derivatization for Analytical and Application Purposes

The carboxylic acid functional group of this compound provides a reactive handle for a variety of chemical transformations. Derivatization of this compound is frequently employed to enhance its properties for specific analytical techniques or to synthesize new molecules with tailored applications, such as chiral auxiliaries and ligands.

Derivatization for Chromatographic Analysis (e.g., esterification for GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. nih.gov Carboxylic acids like this compound are often polar and have low volatility, making them less suitable for direct GC-MS analysis. nih.govresearchgate.net Derivatization is a common strategy to overcome these limitations by converting the carboxylic acid into a less polar and more volatile derivative, typically an ester. nih.govnih.gov

Esterification (Methylation)

The most common derivatization method for carboxylic acids for GC-MS analysis is esterification, often methylation, to form fatty acid methyl esters (FAMEs). nih.gov This process improves chromatographic separation and peak shape while reducing adsorption on the column surface. nih.gov

Several reagents are effective for the esterification of carboxylic acids:

Boron trifluoride-methanol (BF₃·MeOH): This is a traditional and widely used reagent for preparing methyl esters. The reaction involves heating the carboxylic acid with the BF₃·MeOH complex. nih.gov While effective, this method can require long reaction times, sometimes up to 24 hours. nih.gov

Acid-catalyzed esterification: Reagents such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in methanol (B129727) are also used. These act as catalysts for the reaction between the carboxylic acid and methanol. nih.gov

Heterogeneous catalysts: More recent methods employ solid-phase catalysts, such as the metal-organic framework UiO-66-NH₂, with methanol. nih.gov These catalysts can significantly reduce reaction times and offer easier work-up procedures compared to traditional methods. nih.gov For instance, using UiO-66-NH₂ as a catalyst for the methylation of fluorinated aromatic carboxylic acids reduced the reaction time to 10 hours, a significant improvement over the 24 hours required with BF₃·MeOH. nih.gov

The resulting methyl 2-benzyl-3-methylbutanoate is more volatile and less polar, allowing for its successful analysis by GC-MS to determine its presence or quantity in a sample. nih.govresearchgate.net The derivatization not only enables the analysis but also can lower the limits of detection for the parent compound. nih.gov

Table 1: Common Esterification Reagents for GC-MS Derivatization

| Reagent/Catalyst | Description | Typical Conditions | Reference(s) |

| Boron trifluoride-methanol (BF₃·MeOH) | A widely used complex for complete methyl esterification of free fatty acids. | Heating for extended periods (e.g., 24 hours). | nih.gov |

| Sulfuric acid (H₂SO₄) in Methanol | An acid catalyst for the esterification reaction. | Heating with the acidic methanol solution. | nih.gov |

| Hydrochloric acid (HCl) in Methanol | Another common acid catalyst for forming methyl esters. | Heating with the acidic methanol solution. | nih.gov |

| UiO-66-NH₂ | A heterogeneous catalyst (metal-organic framework) that speeds up the reaction. | Heating with methanol for a reduced time (e.g., 10 hours). | nih.gov |

Formation of Schiff Bases and Metal Chelates

Derivatization of this compound or its analogues can lead to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wikipedia.orgnih.gov These Schiff bases can then act as ligands to form stable complexes with metal ions, known as metal chelates. researchgate.netresearchgate.netmdpi.com

Schiff Base Formation

Schiff bases are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). wikipedia.orgyoutube.com To form a Schiff base from a this compound backbone, the molecule must first be converted into a derivative containing a primary amine. For example, an amino acid analogue, 2-amino-3-methyl-4-phenylbutanoic acid, could readily undergo this reaction.

The general reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org A study on the closely related amino acid L-valine demonstrated the formation of a Schiff base, (E)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid, by reacting L-valine with 2-methoxybenzaldehyde (B41997) in the presence of sodium hydroxide (B78521). researchgate.netresearchgate.net This serves as a direct model for how an amino derivative of this compound could be converted into a Schiff base.

Metal Chelate Formation

Schiff bases are excellent ligands in coordination chemistry because the imine nitrogen atom is basic and can donate its lone pair of electrons to a metal ion. wikipedia.orgzu.edu.pk When a Schiff base ligand contains other donor atoms (like the oxygen atoms of a carboxylate group), it can bind to a metal ion at multiple points, forming a stable ring structure known as a chelate. mdpi.comiupac.org

Research has shown that Schiff bases derived from amino acids can form stable, octahedral mixed-ligand chelates with transition metal ions like Cobalt(II) and Nickel(II). researchgate.netresearchgate.net In these complexes, the Schiff base acts as a primary ligand, coordinating with the metal ion. researchgate.netresearchgate.net The carboxylate group of the amino acid backbone and the imine nitrogen are key coordination sites. The ability of these molecules to form well-defined geometric structures with metal ions is a significant area of study. researchgate.netresearchgate.net

Table 2: Formation of Schiff Bases and Metal Chelates from Amino Acid Analogues

| Starting Materials | Product Type | Metal Ions (for Chelates) | Key Features | Reference(s) |

| L-Valine + 2-Methoxybenzaldehyde | Schiff Base | N/A | Condensation reaction forms an imine (C=N) bond. | researchgate.net, researchgate.net |

| L-Valine-derived Schiff Base + Anthranilic Acid | Mixed Ligand Metal Chelate | Co(II), Ni(II) | Forms a 1:1:1 [Ligand1:Metal:Ligand2] complex with proposed octahedral geometry. | researchgate.net, researchgate.net |

Preparation of Chiral Auxiliaries and Ligands from Derivatives

The chiral center at the C2 position of this compound makes it and its derivatives valuable starting materials for applications in asymmetric synthesis. This involves using them to create chiral auxiliaries or chiral ligands that can control the stereochemical outcome of a chemical reaction. wikipedia.orgnih.gov

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to guide a reaction to produce a single desired enantiomer. wikipedia.orgtcichemicals.com After the reaction, the auxiliary can be removed and recycled. wikipedia.org Oxazolidinones and camphorsultam are well-known examples of such auxiliaries. wikipedia.orgsigmaaldrich.com

Research focused on developing recyclable chiral auxiliaries has utilized rac-2-benzyl-3-methylbutanoic acid. bath.ac.uk In one study, isovaleric acid was alkylated with benzyl bromide to synthesize this compound as part of a project to develop polymer-supported chiral auxiliaries based on the Evans oxazolidin-2-one structure. bath.ac.uk This demonstrates the direct relevance of the compound's scaffold in the field of asymmetric synthesis. Derivatives of enantiomerically pure this compound can be attached to achiral molecules to induce diastereoselectivity in subsequent reactions, such as alkylations or aldol (B89426) reactions. bath.ac.ukresearchgate.net

Chiral Ligands

Chiral ligands are used in combination with metal catalysts to perform enantioselective reactions, such as asymmetric hydrogenation. nih.gov The ligand coordinates to the metal center and creates a chiral environment, forcing the reaction to proceed with high stereoselectivity. nih.gov

To function as a chiral ligand, a derivative of this compound would need to be synthesized to include atoms capable of coordinating to a metal, such as phosphorus, nitrogen, or oxygen. nih.govnih.gov For example, the carboxylic acid could be reduced to an amino alcohol, which could then be further modified. The inherent chirality of the this compound backbone would be transferred to the ligand, influencing the spatial arrangement of the catalyst and substrate. Studies on the related amino acid valine have shown its utility as a chiral ligand in directing the self-assembly of chiral superstructures, highlighting the potential of such molecules to control chirality on a larger scale. nih.gov

Advanced Characterization and Spectroscopic Analysis of 2 Benzyl 3 Methylbutanoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. These methods probe the vibrational and rotational energy states of molecular bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Hydrogen Bonding and Conformation

FT-IR spectroscopy is particularly powerful for identifying the functional groups present in 2-benzyl-3-methylbutanoic acid, with a special focus on the carboxylic acid moiety. The most characteristic feature in the FT-IR spectrum of a carboxylic acid is the hydroxyl (O-H) stretching vibration. Due to intermolecular hydrogen bonding between two carboxylic acid molecules to form a stable dimer, this O-H stretch appears as a very broad and intense absorption band in the 2500–3300 cm⁻¹ region. libretexts.org

Another key absorption is the carbonyl (C=O) stretch, which is expected to be very strong and sharp. For saturated aliphatic carboxylic acids, this peak typically appears around 1700–1725 cm⁻¹. libretexts.org The exact position can be influenced by the molecular conformation and dimerization. The spectrum would also feature C-H stretching vibrations from the benzyl (B1604629) group (aromatic, ~3030-3100 cm⁻¹) and the alkyl portion (aliphatic, ~2850-2960 cm⁻¹), as well as C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Aromatic (Benzyl) | 3030 - 3100 | Medium |

| C-H Stretch | Aliphatic (Alkyl Chain) | 2850 - 2960 | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| O-H Bend | Carboxylic Acid | 920 - 950 | Broad, Medium |

Studies on similar molecules show that the analysis of the carbonyl stretching region at different temperatures can reveal equilibria between monomeric, dimeric, and oligomeric forms of the acid. np-mrd.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. jocpr.com For this compound, the symmetric breathing vibration of the benzene (B151609) ring, typically around 1000 cm⁻¹, would be a prominent Raman-active band. Aliphatic C-C bond stretches and the symmetric C-H stretches of the isopropyl and benzyl methylene (B1212753) groups would also be clearly visible.

The carbonyl C=O stretch is also observable in Raman spectra, though usually weaker than in the IR spectrum. researchgate.net The position of this band can be sensitive to pH and the state of hydrogen bonding. researchgate.net Unlike FT-IR, the O-H stretch in Raman is typically weak. The low Raman scattering of water makes this technique particularly useful for studying samples in aqueous solutions. nih.gov

Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic & Aliphatic | 2800 - 3100 | Strong |

| C=O Stretch | Carboxylic Acid | ~1650 - 1715 | Medium |

| C=C Stretch | Aromatic Ring | ~1600 | Strong |

| Ring Breathing | Benzene Ring | ~1000 | Strong, Sharp |

| C-C Stretch | Alkyl Backbone | 800 - 1200 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Advanced 1D and 2D NMR experiments can establish connectivity and stereochemistry.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures

The structure of this compound can be fully assigned using a combination of 1D (¹H, ¹³C) and 2D NMR experiments.

¹H NMR: The proton spectrum would show a complex pattern. The five protons of the benzyl ring would appear in the aromatic region (~7.1-7.3 ppm). The acidic proton of the carboxyl group would be a broad singlet far downfield (~10-13 ppm). princeton.edu The protons of the methylene bridge, the two chiral methines (at C2 and C3), and the two diastereotopic methyl groups of the isopropyl moiety would require 2D techniques for unambiguous assignment.

¹³C NMR: The carbon spectrum would show 12 distinct signals (assuming chirality resolves all signals). The carbonyl carbon would be in the 170-185 ppm range. princeton.edu The aromatic carbons would appear between ~126-140 ppm, and the aliphatic carbons would be found upfield.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within 2-3 bonds. sdsu.edu It would establish the connectivity from the isopropyl methyl protons to the H3 methine, from H3 to the H2 methine, and from H2 to the benzylic methylene protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, and is crucial for identifying quaternary carbons and piecing together molecular fragments. wisc.edu For instance, the benzylic protons would show a correlation to the quaternary aromatic carbon (C-ipso) and the C2 and C3 carbons. The acidic proton, if observed, might show a correlation to the carbonyl carbon (C1) and C2. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Key HMBC Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from Protons |

|---|---|---|---|

| COOH | 10 - 13 | 175 - 185 | C1 (Carbonyl), C2 |

| C2-H | 2.5 - 2.9 | 45 - 55 | C1, C3, C4, Benzyl-CH₂ |

| C3-H | 1.9 - 2.4 | 30 - 40 | C2, C4, C5, C1 |

| Benzyl-CH₂ | 2.8 - 3.2 | 35 - 45 | C2, C-ipso, C-ortho |

| Isopropyl-CH₃ (x2) | 0.8 - 1.1 | 18 - 22 | C3, C4 |

| Benzyl-ArH | 7.1 - 7.3 | 126 - 140 | Adjacent Ar-C, Benzyl-CH₂ |

Stereochemical Assignment via NMR (e.g., NOESY, Chiral NMR)

This compound has two stereocenters (C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. For one diastereomer (e.g., the syn or 2R,3S isomer), a NOE correlation would be expected between the proton at C2 and the proton at C3. In the anti diastereomer (e.g., 2R,3R), these protons would be further apart, and a weaker or absent NOE would be observed. NOE correlations between the benzyl protons and the protons on the butanoic acid backbone would help define the molecule's preferred conformation.

Chiral NMR: To distinguish between enantiomers (e.g., 2R,3R vs. 2S,3S), chiral auxiliary reagents or chiral solvating agents can be used. These agents interact with the enantiomers to form transient diastereomeric complexes, which have different NMR spectra. This allows for the resolution of signals from each enantiomer, enabling the determination of enantiomeric excess (ee).

Computational NMR Chemical Shift Prediction and Validation

In the absence of experimental data or to confirm assignments, computational chemistry provides a powerful tool for predicting NMR chemical shifts. nih.gov

The process typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule using molecular mechanics or semi-empirical methods.

Geometry Optimization: Optimizing the geometry of each significant conformer using higher-level theories like Density Functional Theory (DFT).

Chemical Shift Calculation: Calculating the magnetic shielding constants for each nucleus in each conformer using methods like GIAO (Gauge-Including Atomic Orbital). nih.gov

Boltzmann Averaging: Calculating the final predicted chemical shifts by taking a Boltzmann-weighted average of the shifts of all conformers based on their relative energies. acs.org

These predicted shifts can then be compared to experimental values. For carboxylic acids, it is crucial that the computational model accurately accounts for factors like solvent effects and intermolecular hydrogen bonding, which can significantly influence the chemical shifts of the acidic proton and nearby carbons. nih.govnih.gov The accuracy of these predictions has become a reliable method for structural and stereochemical assignment of complex molecules. acs.orgarxiv.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions and their fragments, MS provides invaluable data for both qualitative and quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with very high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, with the chemical formula C₁₂H₁₆O₂, the theoretical monoisotopic mass can be calculated with high precision.

HRMS is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas. Techniques like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry provide the necessary resolution for such determinations, enhancing confidence in compound identification, especially in complex matrices. nih.govnih.gov

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Calculated Monoisotopic Mass | 192.11503 u |

| Typical HRMS Instrument | Orbitrap, FT-ICR |

| Typical Mass Accuracy | < 5 ppm |

This table presents the calculated exact mass of this compound, a critical parameter determined using High-Resolution Mass Spectrometry.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing its product ions. This process provides a "fingerprint" of the molecule, revealing details about its functional groups and connectivity. For this compound, the fragmentation pattern can be predicted based on its structure.

In positive ion mode, the protonated molecule [M+H]⁺ would be selected. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed for carboxylic acids and is often preferred for its stability and informative fragmentation. chromforum.org Common fragmentation pathways for this compound would involve the cleavage of specific bonds, leading to characteristic neutral losses and fragment ions.

Predicted Fragmentation Pathways:

Loss of water ([M-H₂O]⁺): A common fragmentation for carboxylic acids, though often a low-intensity peak.

Loss of the carboxyl group ([M-COOH]⁺): Cleavage of the C-C bond adjacent to the carbonyl group results in the loss of a 45 Da neutral fragment. libretexts.org

Benzylic cleavage: The bond between the benzyl group and the main chain can break, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common and often abundant fragment for compounds containing a benzyl moiety.

Cleavage of the isobutyl group: Fragmentation can occur within the branched alkyl chain, leading to the loss of an isopropyl radical (43 Da) or an isobutene molecule (56 Da).

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss (Da) | Description |

| 193.1223 ([M+H]⁺) | 175.1118 | 18 | Loss of H₂O |

| 193.1223 ([M+H]⁺) | 147.1123 | 46 | Loss of HCOOH (formic acid) |

| 193.1223 ([M+H]⁺) | 91.0542 | 102 | Formation of Benzyl cation |

| 191.1077 ([M-H]⁻) | 147.0815 | 44 | Loss of CO₂ |

| 191.1077 ([M-H]⁻) | 133.0659 | 58 | Loss of isobutene and CO₂ |

This interactive table outlines the predicted major fragmentation ions for this compound in tandem mass spectrometry, aiding in its structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. However, carboxylic acids like this compound are polar and have low volatility, making them unsuitable for direct GC-MS analysis. colostate.edu Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative. youtube.com

Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst to form a methyl or ethyl ester. Reagents like diazomethane (B1218177) or dimethylformamide dialkyl acetals can also be used. gcms.cz

Silylation: Using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. colostate.eduyoutube.com

Pentafluorobenzylation (PFBBr): This method uses pentafluorobenzyl bromide to create a derivative that is highly sensitive for electron capture negative ionization (ECNI) MS, offering very low detection limits. nih.gov

Once derivatized, the compound can be separated on a GC column, typically a nonpolar or medium-polarity column like a DB-5ms or DB-225ms, before entering the mass spectrometer for ionization and detection. nih.gov

| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages |

| Esterification | Methanol/HCl, Diazomethane | Methyl ester | Simple, common, produces stable derivatives. gcms.cz |

| Silylation | MSTFA, BSTFA | Trimethylsilyl (TMS) ester | Increases volatility, good for hydroxyl groups too. youtube.com |

| Pentafluorobenzylation | PFBBr | Pentafluorobenzyl (PFB) ester | Excellent for trace analysis with ECNI-MS. nih.gov |

This table summarizes common derivatization techniques required for the analysis of this compound by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

Liquid chromatography-mass spectrometry (LC-MS) is ideally suited for the analysis of non-volatile and thermally labile compounds like this compound, as it often does not require derivatization. mdpi.com Reversed-phase liquid chromatography is the most common separation technique used.

A typical LC-MS method would involve:

Column: A C18 or C8 reversed-phase column. nih.gov

Mobile Phase: A gradient of water and an organic solvent, usually acetonitrile (B52724) or methanol. To improve peak shape and ionization efficiency for carboxylic acids, a modifier like formic acid or acetic acid is often added to the mobile phase. nih.govshimadzu.com Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can also be used as buffers. chromforum.orgsigmaaldrich.com

Ionization: Electrospray ionization (ESI) is the most common source used. For carboxylic acids, negative ion mode (ESI-) is generally preferred as it readily forms the stable deprotonated molecule [M-H]⁻. chromforum.org

LC-MS allows for the direct analysis of this compound in various sample matrices. The retention time provides one level of identification, while the mass spectrometer provides mass information and, if coupled with tandem MS, structural confirmation. nih.govosti.gov

| Parameter | Typical Condition | Purpose |

| LC Column | Reversed-Phase C18 | Separation based on hydrophobicity |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, aids protonation/ionization |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component, elutes the analyte |

| Ionization Mode | ESI Negative | Forms stable [M-H]⁻ ions for carboxylic acids |

This table details typical LC-MS parameters for the direct analysis of this compound.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique can provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction experiment would require growing a suitable, high-quality crystal of the compound. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, which is then used to build a model of the molecular structure. youtube.com

While no specific crystal structure for this compound appears to be publicly available, studies on similar branched-chain fatty acids and substituted butanoic acids reveal common structural features. nih.goviucr.orgacs.orgresearchgate.net One would expect the crystal structure to be stabilized by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, often forming dimeric structures. The packing of the benzyl and isobutyl groups would then be governed by weaker van der Waals interactions. Such an analysis would provide definitive stereochemical information if the compound is chiral.

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise 3D position of each non-hydrogen atom. |

| Bond Lengths & Angles | Exact measurements of the molecular geometry. |

| Intermolecular Interactions | Details of hydrogen bonding and van der Waals contacts. |

This table highlights the key structural information that can be obtained from an X-ray crystallography analysis of this compound.

Theoretical and Computational Investigations of 2 Benzyl 3 Methylbutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Benzyl-3-methylbutanoic acid, DFT calculations, typically using a basis set such as B3LYP/6-31+G(d), would be employed to determine its optimized molecular geometry in the ground state. biointerfaceresearch.com These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O | 1.35 | |

| O-H | 0.97 | |

| Cα-Cβ | 1.54 | |

| Cα-CH₂ | 1.53 | |

| **Bond Angles (°) ** | O=C-O | 123 |

| Cα-C=O | 125 | |

| H-O-C | 108 | |

| Dihedral Angles (°) | H-O-C=O | 180 (anti) / 0 (syn) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a vital role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carboxylic acid, which are electron-rich regions. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. biointerfaceresearch.comresearchgate.net

Table 2: Illustrative Chemical Reactivity Descriptors for this compound (Exemplary Data)

| Descriptor | Formula | Calculated Value (eV) (Illustrative) |

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | -0.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.7 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.65 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.85 |

| Electrophilicity (ω) | χ² / (2η) | 2.34 |

Note: This data is exemplary and intended to illustrate the types of values obtained from such an analysis. Specific values for this compound would require direct computational investigation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating areas of low electron density (positive potential, prone to nucleophilic attack). semanticscholar.orgresearchgate.net

In this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atom of the carboxylic acid, highlighting it as a primary site for interaction with electrophiles or hydrogen bond donors. The acidic proton of the hydroxyl group would be a region of high positive potential (blue), confirming its susceptibility to deprotonation by a base. The phenyl ring would exhibit a moderately negative potential due to its π-electron cloud.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which contribute to molecular stability. researchgate.netnih.govbibliotekanauki.pl The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal significant interactions, such as the delocalization of the lone pair electrons of the hydroxyl oxygen into the antibonding π* orbital of the carbonyl group (n → π*), which stabilizes the carboxylic acid moiety. Other important interactions would include hyperconjugation between the C-H and C-C sigma bonds and adjacent empty orbitals. This analysis also provides natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

Conformational Analysis

The flexibility of this compound, arising from the rotation around several single bonds, means it can exist in various spatial arrangements or conformations.

Conformational analysis aims to identify the most stable conformers of a molecule and to map the potential energy surface associated with rotations around its flexible bonds. Theoretical studies on similar chiral carboxylic acids have shown that the relative stability of different conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. acs.orgscispace.com

For this compound, key rotational barriers would exist around the Cα-C(O)OH, Cα-CH₂Ph, and Cα-CH(CH₃)₂ bonds. The orientation of the carboxylic acid group is particularly important, with conformers where the hydroxyl proton is syn or anti to the carbonyl oxygen exhibiting different energies. The most stable conformer would be the one that minimizes steric clashes between the bulky benzyl (B1604629) and isopropyl groups while potentially allowing for favorable intramolecular interactions. The energy landscape, generated by systematically rotating key dihedral angles, would reveal the energy barriers between different stable conformations and thus provide insight into the molecule's dynamic behavior.

Intramolecular Hydrogen Bonding Effects on Conformation

The conformational landscape of this compound is significantly influenced by the potential for intramolecular hydrogen bonding within its carboxyl group, as well as by steric interactions between its constituent parts. The carboxyl group (–COOH) can exist in two primary planar conformations: syn and anti. In the syn conformation, the hydroxyl hydrogen is oriented toward the carbonyl oxygen, while in the anti conformation, it is directed away. Computational studies on simple carboxylic acids, such as acetic acid, have shown that the syn conformation is generally more stable by several kcal/mol. nih.gov This preference is primarily due to a stabilizing n → π* interaction and a reduction in dipole moment compared to the anti conformer.

For this compound, the presence of bulky substituents—the benzyl group at the α-carbon and the isopropyl group (from the 3-methylbutanoic acid core)—introduces significant steric hindrance. This steric strain can influence the torsional angles along the Cα-Cβ bond and the bond connecting the benzyl group to the main chain. The molecule will likely adopt a conformation that minimizes these steric clashes while preserving the energetically favorable syn conformation of the carboxyl group.

It is plausible that an intramolecular hydrogen bond could form between the carboxylic hydrogen and the π-electron system of the benzyl ring. However, the formation of such a C-H···π interaction would depend on the rotational state around the Cα-benzyl bond and could be in competition with the inherent stability of the planar syn-carboxyl group. mdpi.com Theoretical calculations would be necessary to determine the energetic favorability of such an interaction versus a conformation where the benzyl group is oriented away from the carboxylic acid.

The relative energies of different conformers are a balance between the stability of the carboxyl group's conformation and the steric penalties imposed by the substituents. nih.gov It is hypothesized that the lowest energy conformer of this compound will exhibit a syn-carboxyl group and a rotational arrangement of the benzyl and isopropyl groups that maximizes their separation in space.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Carboxyl Conformation | Dihedral Angle (H-O-C=O) | Dihedral Angle (Cβ-Cα-C_benzyl-C_phenyl) | Relative Energy (kcal/mol) |

| 1 | syn | ~0° | gauche (~60°) | 0.00 |

| 2 | syn | ~0° | anti (~180°) | 0.5 - 1.5 |

| 3 | anti | ~180° | gauche (~60°) | 4.0 - 6.0 |

| 4 | anti | ~180° | anti (~180°) | 4.5 - 6.5 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool to understand the behavior of this compound in a solution environment, revealing insights into its solvation, aggregation, and dynamic conformational changes. acs.org An all-atom MD simulation would typically be performed using a classical force field such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field), with water modeled explicitly (e.g., TIP3P water model). nih.gov

In an aqueous solution, the hydrophobic benzyl and isopropyl groups would likely influence the local water structure. Water molecules would be expected to form a structured hydration shell around these nonpolar moieties. The carboxylic acid group, being polar, would readily form intermolecular hydrogen bonds with surrounding water molecules. The dynamics of these interactions, including the lifetime of the hydrogen bonds, could be quantified from the simulation trajectories.

MD simulations can also predict the potential for self-aggregation. Due to its amphiphilic nature, with a polar head (carboxyl group) and a nonpolar tail (benzyl and alkyl parts), this compound might exhibit a tendency to form dimers or larger aggregates in solution, particularly at higher concentrations. In these aggregates, the molecules would likely orient themselves to minimize the exposure of their hydrophobic parts to water, for instance, by forming a dimeric structure where the carboxyl groups hydrogen-bond with each other.

The conformational flexibility observed in the gas phase would be modulated by the solvent. The simulations would track the time evolution of key dihedral angles to reveal the population of different conformers in solution and the energy barriers for transition between them. acs.org The presence of explicit water molecules might stabilize certain conformers that are less favored in the gas phase, for example, by forming bridging hydrogen bonds.

In Silico Prediction of Biological Activity and Mechanistic Pathways

In silico methods are instrumental in predicting the potential biological activities of a molecule like this compound and in hypothesizing its mechanism of action. nih.gov These predictions are typically based on the principle of molecular similarity, where the structure of the query molecule is compared to databases of compounds with known biological activities.

Software platforms like Molinspiration or SwissTargetPrediction can be used to generate initial predictions. mdpi.com These tools analyze the physicochemical properties and structural motifs of this compound to calculate its bioactivity score against various classes of protein targets, such as G protein-coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. mdpi.com For instance, the presence of the carboxylic acid and the lipophilic benzyl group might suggest an affinity for certain enzyme active sites.

Quantitative Structure-Activity Relationship (QSAR) models could further refine these predictions. nih.gov If a series of related butanoic acid derivatives with known activities were available, a QSAR model could be built to correlate specific molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological outcomes.

To investigate a mechanistic pathway, molecular docking simulations could be employed. If a specific protein target is predicted, this compound can be docked into its binding site. For example, based on its structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs), one might hypothesize that it could inhibit cyclooxygenase (COX) enzymes. A docking study would predict the binding pose and affinity of the molecule within the COX active site, providing a structural basis for its potential inhibitory activity. Such studies can reveal key interactions, like hydrogen bonds between the carboxylic acid and active site residues (e.g., Arginine) or hydrophobic interactions involving the benzyl group. nih.gov

Table 2: Illustrative In Silico Bioactivity Profile for this compound

| Target Class | Bioactivity Score | Predicted Action |

| GPCR Ligand | 0.15 | Active |

| Ion Channel Modulator | -0.20 | Moderately Active |

| Kinase Inhibitor | 0.05 | Active |